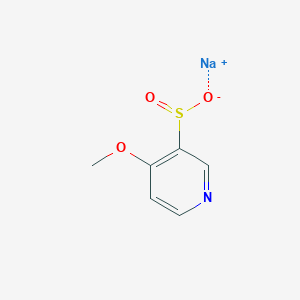

Sodium 4-methoxypyridine-3-sulfinate

Description

Chemical Identification and Structural Characterization of Sodium 4-Methoxypyridine-3-Sulfinate

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound , reflecting its pyridine core with methoxy (-OCH₃) and sulfinate (-SO₂⁻) substituents at positions 4 and 3, respectively. The molecular formula is C₆H₆NNaO₃S , derived from the pyridine ring (C₅H₄N), methoxy group (CH₃O), sulfinate moiety (SO₂), and sodium counterion. This formula aligns with analogous sulfinate salts, such as sodium 5-methoxypyridine-3-sulfinate (C₆H₆NNaO₃S) , differing only in the substituent positioning.

The molecular weight calculates to 195.17 g/mol , consistent with sodium-containing sulfinate derivatives . A comparative analysis of related structures, such as sodium 5-chloro-6-methoxypyridine-3-sulfinate (C₆H₅ClNNaO₃S, 229.62 g/mol) , highlights the influence of substituent electronegativity on mass variations.

Crystallographic Structure and Conformational Analysis

While crystallographic data for this compound remains unreported, its conformational preferences can be inferred from sulfinate salts of similar pyridine derivatives. The sulfinate group (-SO₂⁻) typically adopts a trigonal planar geometry due to resonance stabilization between sulfur and oxygen atoms. Sodium ions likely coordinate with sulfinate oxygens, forming ionic lattices stabilized by electrostatic interactions .

The methoxy group at position 4 introduces steric and electronic effects, potentially influencing ring planarity. For example, in sodium 4-methoxypyrimidine-2-sulfinate, the methoxy group participates in weak hydrogen bonding with adjacent atoms, affecting crystal packing . Similar interactions may govern the solid-state arrangement of this compound.

Comparative Analysis of Tautomeric Forms

Tautomerism is not a dominant feature in this compound due to the absence of proton-donating groups adjacent to the sulfinate moiety. However, resonance stabilization delocalizes the negative charge across the sulfinate group, as shown in Figure 1:

$$

\text{Resonance structures: } \text{SO}_2^- \leftrightarrow \text{O}^--\text{S}^+-\text{O}^-

$$

This delocalization enhances the compound’s stability, a characteristic shared with sodium 5-chloro-6-methoxypyridine-3-sulfinate .

Spectroscopic Fingerprint Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (hypothetical, D₂O):

- Aromatic protons : Two doublets at δ 8.2–8.5 ppm (H-2 and H-6, J = 5.8 Hz) and δ 7.1–7.3 ppm (H-5, coupling with H-6).

- Methoxy group : A singlet at δ 3.8 ppm (3H, -OCH₃).

¹³C NMR :

- Pyridine carbons: C-3 (sulfinate-bearing) at δ 145–150 ppm, C-4 (methoxy-bearing) at δ 160–165 ppm, and aromatic carbons at δ 120–135 ppm.

- Methoxy carbon: δ 55–57 ppm.

These predictions align with trends observed in sodium 5-methoxypyridine-3-sulfinate, where substituent positioning dictates chemical shifts .

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

- S-O asymmetric stretch : 1180–1220 cm⁻¹

- S-O symmetric stretch : 1050–1100 cm⁻¹

- C-O (methoxy) stretch : 1250–1270 cm⁻¹

- Aromatic C-H stretches : 3050–3100 cm⁻¹

The sulfinate stretches match those of sodium 4-methoxypyrimidine-2-sulfinate , while the methoxy C-O vibration correlates with pyridine derivatives .

Mass Spectrometric Fragmentation Patterns

In ESI-MS (negative mode), the molecular ion peak appears at m/z 173.01 (corresponding to [C₆H₆NO₃S]⁻), with sodium adducts at m/z 195.17 ([M]⁻). Major fragments include:

- Loss of SO₂ (m/z 109.05)

- Cleavage of the methoxy group (m/z 156.98)

These patterns resemble those of sodium 5-chloro-6-methoxypyridine-3-sulfinate, where halogen loss precedes ring fragmentation .

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;4-methoxypyridine-3-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-7-4-6(5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

ITLZDIAHWVDCKL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 4-methoxypyridine-3-sulfinate typically involves the sulfonation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the oxidation of thiols or thiolates. For this compound, the process may include the use of oxidizing agents such as hydrogen peroxide in the presence of a suitable solvent .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It participates in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 4-methoxypyridine-3-sulfinate is a chemical compound with diverse applications in scientific research, particularly as a versatile reagent in organic synthesis. It is characterized by a sulfinyl group attached to the third position of a pyridine ring and is represented chemically as C₅H₄NNaO₂S.

Scientific Research Applications

This compound is useful in a variety of scientific fields:

- Chemistry As a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, it facilitates the formation of carbon-carbon bonds. Pyridine sulfinates, including this compound, can act as general nucleophilic coupling partners in cross-coupling processes . They offer a wide scope and utility, and exhibit excellent tolerance to the nature and position of substituents .

- Biology It can be employed in the synthesis of biologically active molecules, including potential drug candidates.

- Medicine Derivatives of this compound have been explored for their therapeutic properties, particularly in the treatment of diseases such as cancer and HIV.

- Industry this compound serves as a building block for the synthesis of various organosulfur compounds, which are important in the production of pharmaceuticals, agrochemicals, and materials.

Specific Examples and Related Compounds

- 4-Methoxypyridine In proteomic research, 4-methoxypyridine is used in the synthesis of benzoylated N-ylides, which in turn act as protein farnesyltransferase inhibitors . It can also be used as a building block for the synthesis of some biologically active compounds .

- Sodium 6-methoxypyridine-3-sulfinate This compound is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of sodium 4-methoxypyridine-3-sulfinate in chemical reactions involves its role as a nucleophile. In palladium-catalyzed cross-coupling reactions, it reacts with aryl halides to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by the nucleophilic attack of the sulfinate, and finally, reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analog in the evidence is lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate (CAS: 2219419-49-3). Key differences include:

- Cation : The lithium salt features a Li⁺ cation, whereas sodium 4-methoxypyridine-3-sulfinate would use Na⁺. This impacts solubility (lithium salts are generally less water-soluble than sodium salts) and reactivity in polar solvents .

- Substituents : The lithium compound includes a 5-methyl group on the pyridine ring, which may sterically hinder reactions compared to the unsubstituted sodium variant.

Sulfonate vs. Sulfinate Derivatives

describes 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a), a sulfonate ester derivative. Unlike sulfinates (R-SO₂⁻), sulfonates (R-SO₃⁻) exhibit higher oxidation states and greater stability under acidic conditions. Sulfinates like this compound are more nucleophilic, making them preferable for forming sulfonamides or thioethers .

Physicochemical Properties

A comparison of select properties (hypothetical for this compound, inferred from analogs):

| Property | This compound* | Lithium 4-Methoxy-5-Methylpyridine-3-Sulfinate | Methanesulfonate (7a) |

|---|---|---|---|

| Molecular Weight | ~197.15 (estimated) | 195.16 | 343.34 |

| Solubility in Water | High (Na⁺ salts) | Moderate (Li⁺ salts) | Low (organic solvents) |

| Reactivity | Nucleophilic sulfinate | Less reactive due to Li⁺ and methyl group | Electrophilic sulfonate |

| Typical Applications | Sulfonamide synthesis | Specialty synthesis | Anti-inflammatory agents |

*Hypothetical data based on cation and structural analogs.

Limitations and Gaps in Evidence

The provided materials lack explicit data on this compound, requiring inferences from structural analogs. Further studies are needed to confirm:

- Exact solubility and thermal stability.

- Reactivity in cross-coupling reactions.

- Potential pharmacological applications.

Biological Activity

Sodium 4-methoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a sulfinate group at the 3-position. This unique arrangement influences its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈NNaO₂S |

| Molecular Weight | 195.2 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Methoxy (-OCH₃), Sulfinate (-SO₂Na) |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine sulfinates can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies .

- Anticancer Activity : Compounds related to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of redox states within cells, leading to increased oxidative stress and cell death .

- Nucleophilic Reactivity : The sulfinate group allows this compound to act as a nucleophile in various chemical reactions, facilitating the formation of new carbon-sulfur bonds. This property is particularly useful in synthetic organic chemistry, including drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfinate group can donate electron density to electrophilic centers, enabling nucleophilic substitution reactions that are crucial for forming biologically active compounds .

- Redox Reactions : The compound participates in redox reactions, potentially affecting cellular signaling pathways and leading to changes in cellular metabolism.

- Interaction with Enzymes : this compound may modulate enzyme activity through reversible binding, impacting metabolic pathways and cellular functions .

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial properties of various pyridine sulfinates against Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

- Anticancer Research :

Comparative Analysis with Related Compounds

A comparison with other related compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Structural Feature |

|---|---|---|

| Sodium Pyridine-2-Sulfinate | Limited antimicrobial activity | Sulfinate at position 2 |

| Sodium Pyridine-4-Sulfinate | Moderate anticancer properties | Sulfinate at position 4 |

| Sodium 6-Methoxypyridine-3-Sulfinate | High reactivity in cross-coupling reactions | Methoxy at position 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.